(Cyclohex-2-en-1-ylidene)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
90255-43-9 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylidenehydrazine |
InChI |
InChI=1S/C6H10N2/c7-8-6-4-2-1-3-5-6/h2,4H,1,3,5,7H2 |
InChI Key |
FUEKSDIOJFCNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=NN)C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohex 2 En 1 Ylidene Hydrazine and Its Analogues
Synthesis of Functionalized Cyclohexenone Hydrazones
The creation of functionalized cyclohexenone hydrazones can be approached in two primary ways: by reacting a cyclohexenone precursor with a substituted hydrazine (B178648) or by starting with a cyclohexenone that already contains the desired functional groups.
Incorporation of Substituted Hydrazines for N-Substitution
The direct condensation of cyclohexenones with substituted hydrazines is a common and versatile method for synthesizing N-substituted (Cyclohex-2-en-1-ylidene)hydrazine analogs. rsc.orgnih.govnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the cyclohexenone, followed by dehydration to form the C=N double bond of the hydrazone. ncert.nic.in
A variety of substituted hydrazines can be employed to introduce specific functionalities at the nitrogen atom. For example, reacting cyclohexenone with phenylhydrazine (B124118) yields N-phenyl-(cyclohex-2-en-1-ylidene)hydrazine. Similarly, the use of hydrazides, such as isonicotinic hydrazide or 2-aminobenzoic acid hydrazide, allows for the incorporation of heterocyclic or amino-functionalized aromatic rings. nih.gov The reaction conditions, including solvent and catalyst, can be optimized to maximize the yield of the desired N-substituted hydrazone. mdpi.com
Table 1: Examples of N-Substituted this compound Analogs
| Cyclohexenone Precursor | Substituted Hydrazine | N-Substituted Hydrazone Product |
| Cyclohex-2-en-1-one | Phenylhydrazine | (E)-N'-benzylidene-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide |
| Cyclohex-2-en-1-one | Isonicotinic hydrazide | 4-(((E)-cyclohex-2-en-1-ylidene)amino)nicotinamide |
| Cyclohex-2-en-1-one | 2-Aminobenzoic acid hydrazide | 2-Amino-N'-((E)-cyclohex-2-en-1-ylidene)benzohydrazide |
| 4-Methylcyclohex-2-en-1-one | Hydrazine hydrate (B1144303) | 4-Methylcyclohex-2-en-1-one hydrazone |
This table presents a selection of possible products based on established synthetic reactions.
Derivatization from Functionalized Cyclohexenone Precursors
An alternative strategy involves starting with a cyclohexenone ring that already bears the desired functional groups. This approach is particularly useful when the desired functionality might not be compatible with the conditions of the hydrazone formation reaction. The synthesis begins with a functionalized cyclohexenone, which is then reacted with hydrazine or a simple hydrazine derivative to form the corresponding hydrazone. nih.govmdpi.com
For instance, if a hydroxyl or an additional alkyl group is desired on the cyclohexene (B86901) ring, a correspondingly substituted cyclohexenone precursor would be used. The subsequent reaction with hydrazine hydrate would yield the functionalized this compound, preserving the functionality on the ring. youtube.com This method allows for a wide range of structural diversity in the final hydrazone product.
Table 2: Examples of this compound Analogs from Functionalized Precursors
| Functionalized Cyclohexenone | Hydrazine Reagent | Functionalized Hydrazone Product |
| 4-Hydroxycyclohex-2-en-1-one | Hydrazine hydrate | 4-Hydroxycyclohex-2-en-1-one hydrazone |
| 3-Methylcyclohex-2-en-1-one | Hydrazine hydrate | 3-Methylcyclohex-2-en-1-one hydrazone |
| 5,5-Dimethylcyclohex-2-en-1-one | Phenylhydrazine | 5,5-Dimethyl-N'-phenylcyclohex-2-en-1-ylidenehydrazine |
This table illustrates how pre-functionalized cyclohexenones can be converted to their corresponding hydrazones.
Advanced Reaction Monitoring and Optimization Techniques
To ensure high yields and purity, modern synthetic chemistry relies on advanced analytical techniques to monitor reaction progress in real-time and to optimize reaction conditions.
In-situ and Ex-situ Spectroscopic Methods for Reaction Progress Monitoring
Spectroscopic methods are invaluable for monitoring the formation of this compound. Both in-situ (in the reaction vessel) and ex-situ (on withdrawn samples) techniques provide critical information about the concentrations of reactants, intermediates, and products over time. mdpi.comresearchgate.net
UV-Vis Spectroscopy : The formation of the hydrazone C=N bond results in a chromophore that absorbs ultraviolet-visible light, often at a different wavelength than the starting carbonyl compound. nih.govresearchgate.net By monitoring the change in absorbance at a specific wavelength, the progress of the reaction can be followed in real-time. researchgate.net This technique is particularly useful for determining reaction kinetics and endpoints. rsc.org
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed structural information about the molecules in the reaction mixture. nih.govresearchgate.net The disappearance of signals corresponding to the starting materials and the appearance of new signals for the hydrazone product can be tracked over time. nih.govnih.gov This allows for the unambiguous identification of the product and any potential side products or intermediates. nih.govrsc.org
FTIR Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the C=O stretching vibration of the cyclohexenone and the appearance of the C=N stretching vibration of the hydrazone product. mdpi.com This provides a direct measure of the conversion of the starting material to the product.
Chemometric Analysis for Reaction Profile Elucidation
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. rsc.org When applied to the large datasets generated by spectroscopic monitoring, chemometrics can provide a deeper understanding of the reaction profile. nih.govresearchgate.net
Principal Component Analysis (PCA) is a powerful chemometric technique used to reduce the complexity of large datasets, such as a series of spectra taken over the course of a reaction. researchgate.netrsc.org By applying PCA to the spectroscopic data (e.g., a series of IR or PXRD spectra), the key sources of variation in the data can be identified. nih.gov This allows for the deconvolution of the signals from the starting materials, intermediates, and products, providing a clear picture of the reaction progress and helping to identify the optimal reaction time. nih.govrsc.org This approach has been successfully used to monitor the synthesis of various hydrazones, leading to improved reaction efficiency and product purity. nih.gov
Mechanistic Investigations of Cyclohex 2 En 1 Ylidene Hydrazine Formation and Transformations
Elucidation of Hydrazone Formation Pathways
The formation of (Cyclohex-2-en-1-ylidene)hydrazine from cyclohex-2-en-1-one and hydrazine (B178648) is a condensation reaction that proceeds efficiently under mildly acidic conditions. youtube.com The reaction mechanism is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step. While strong acid can inhibit the reaction by protonating the hydrazine nucleophile, rendering it non-nucleophilic, catalysis by a mild acid is essential for activating the carbonyl group. youtube.comresearchgate.net
The generally accepted mechanism for acid-catalyzed hydrazone formation involves two primary stages. nih.gov The process begins with the protonation of the carbonyl oxygen atom of cyclohex-2-en-1-one by an acid catalyst (H⁺). askfilo.com This initial step is critical as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. askfilo.comncert.nic.in
The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule then attacks the activated carbonyl carbon. pearson.compearson.com This nucleophilic addition leads to the formation of a C-N bond and breaks the carbonyl π bond, with the electrons moving to the protonated oxygen atom. Following the initial attack, a series of proton transfer steps occur. A proton is transferred from the attacking nitrogen atom to a base (such as a water molecule or another hydrazine molecule), and the oxygen atom is further protonated to form a good leaving group (-OH₂⁺). youtube.com The final step is the elimination of a water molecule (dehydration) and the formation of a double bond between the carbon and nitrogen, yielding the final this compound product. nih.govpearson.com
Table 1: Key Steps in the Proton-Catalyzed Formation of this compound
| Step | Description | Key Transformation |
|---|---|---|
| 1. Protonation | The carbonyl oxygen of cyclohex-2-en-1-one is protonated by an acid catalyst. | C=O → C=O⁺H |
| 2. Nucleophilic Attack | The nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon. | Formation of a C-N single bond. |
| 3. Proton Transfer | A proton is removed from the attacking nitrogen and the hydroxyl group is protonated. | -NH₂⁺- → -NH- and -OH → -OH₂⁺ |
| 4. Dehydration | Elimination of a water molecule from the intermediate. | C-OH₂⁺ bond cleavage. |
Following the nucleophilic attack of hydrazine on the protonated carbonyl carbon, a key tetrahedral intermediate, known as a carbinolamine or hemiaminal, is formed. nih.govaskfilo.compearson.com This intermediate is characterized by a central carbon atom (the former carbonyl carbon) bonded to a hydroxyl group (-OH), the cyclohexene (B86901) ring, and the hydrazine moiety (-NHNH₂). The geometry at this carbon changes from sp²-hybridized in the ketone to sp³-hybridized in the intermediate. ncert.nic.in
The carbinolamine is a crucial, albeit often transient, species in the reaction pathway. Its formation is reversible, but under acidic conditions, it is primed for dehydration. The acid-catalyzed dehydration of this tetrahedral intermediate is typically the rate-determining step for hydrazone formation at or near neutral pH. nih.govnih.govacs.org The stability and rate of breakdown of this intermediate can be influenced by steric and electronic factors of the parent carbonyl compound and the hydrazine derivative. nih.gov The conversion of the tetrahedral intermediate to the final product is driven by the formation of the stable C=N double bond and the elimination of a small, stable molecule (water). pearson.com
Mechanisms of Hydrazone Hydrolysis
Hydrazone hydrolysis is the reverse of its formation, cleaving the C=N bond to regenerate the parent carbonyl compound and hydrazine. This process is also catalyzed by acid and is of significant interest, particularly in fields like drug delivery where the pH-labile nature of the hydrazone linkage can be exploited. acs.orgnih.gov
The mechanism for acid-catalyzed hydrolysis begins with the protonation of the imine nitrogen atom of the hydrazone. nih.gov This protonation makes the imine carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule. acs.orgnih.gov
The attack by water leads to the formation of the same tetrahedral carbinolamine intermediate that is central to the formation pathway. researchgate.netacs.orgnih.gov From this intermediate, a series of proton transfers facilitates the cleavage of the C-N bond. A proton is typically transferred from the attacking water moiety to the terminal nitrogen of the hydrazine group. This makes the hydrazine moiety a better leaving group. Subsequent collapse of the intermediate, with the lone pair on the hydroxyl oxygen forming a C=O double bond, results in the expulsion of hydrazine and the regeneration of the protonated cyclohex-2-en-1-one, which then loses a proton to yield the final ketone product. researchgate.net
Kinetic studies reveal that the hydrolytic stability of hydrazones is highly pH-dependent. nih.govnih.gov The rate of hydrolysis is generally fastest under acidic conditions due to the requirement of protonation to activate the hydrazone for water attack. nih.govscispace.com
The rate-determining step (RDS) of hydrazone hydrolysis can change depending on the pH of the medium. researchgate.netresearchgate.net
At low pH (highly acidic conditions), the breakdown of the protonated carbinolamine intermediate is often the rate-determining step. researchgate.net
At neutral or mildly acidic pH , the initial nucleophilic attack of water on the protonated hydrazone is typically the slow, rate-determining step. researchgate.netresearchgate.net
The stability of the hydrazone bond can be tailored by the electronic properties of the substituents on both the carbonyl and hydrazine components. nih.gov Electron-donating groups on the cyclohexene ring would tend to stabilize the hydrazone and decrease the rate of hydrolysis, whereas electron-withdrawing groups would increase the electrophilicity of the imine carbon and accelerate hydrolysis.
Mechanistic Insights from Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the formation and hydrolysis of hydrazones. acs.orgnih.gov Such studies can model the reaction pathways, characterize the structures of intermediates and transition states, and calculate the energetics associated with each step. researchgate.netacs.org
For the formation and hydrolysis of this compound, computational analysis can be used to:
Evaluate Reaction Pathways: DFT calculations can map the potential energy surface for the reaction, confirming the stepwise nature of the process involving the carbinolamine intermediate. acs.orgnih.gov
Determine Energetics: Key thermodynamic and kinetic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), for each step (protonation, nucleophilic attack, dehydration) can be calculated. This allows for the identification of the rate-determining step under various conditions. researchgate.net
Analyze Transition States: The geometry of transition states can be optimized, providing insight into the structural changes that occur during bond formation and cleavage. For example, computational studies suggest that strategically placed hydrogen bond acceptors can stabilize transition states and enhance reaction rates. ljmu.ac.ukrsc.org
Model Solvent Effects: By using solvation models like the Conductor-like Polarizable Continuum Model (CPCM), calculations can simulate the reaction in a solvent, providing more accurate energetic data that reflects experimental conditions. researchgate.netnih.gov
These computational investigations complement experimental findings and provide a molecular-level understanding of the factors governing the reactivity and stability of this compound. nih.govnih.govsemanticscholar.org
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Theoretical investigations into the reaction between hydrazines and α,β-unsaturated carbonyl compounds have provided significant insights into the operative mechanisms. DFT calculations are a powerful tool for modeling these reactions, allowing for the characterization of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.
The reaction of a hydrazine with an α,β-unsaturated ketone, the class of reaction that forms this compound, has been shown to be more complex than the simple condensation at the carbonyl group. Theoretical studies on analogous systems, such as the reaction of hydrazines with chalcones, have detailed the possible reaction coordinates. researchgate.net These studies indicate that the reaction can be initiated by either a nucleophilic attack of the hydrazine at the carbonyl carbon (1,2-addition) or at the β-carbon of the unsaturated system (1,4-addition).
For the formation of the hydrazone, which is the this compound in this context, the 1,2-addition pathway is of primary interest. This pathway involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the cyclohex-2-en-1-one. This initial attack leads to the formation of a tetrahedral intermediate. Subsequent proton transfer steps and the elimination of a water molecule result in the formation of the C=N double bond characteristic of the hydrazone.
Conversely, the 1,4-addition pathway leads to a different set of intermediates and potentially to the formation of cyclic products like pyrazolines. In this pathway, the hydrazine attacks the β-carbon of the enone system, leading to the formation of an enolate intermediate. This intermediate can then undergo intramolecular cyclization and subsequent dehydration.
DFT calculations have been employed to locate the transition state structures for these elementary steps. researchgate.net For the 1,2-addition, the transition state involves the partial formation of the N-C bond between the hydrazine and the carbonyl carbon. For the subsequent dehydration steps, transition states for proton transfers and the final elimination of water are also characterized. The geometries of these transition states provide crucial information about the stereoelectronic requirements of the reaction.
Intrinsic Reaction Coordinate (IRC) calculations are often performed following the identification of a transition state to confirm that it indeed connects the intended reactant and product states on the potential energy surface. researchgate.net These calculations trace the reaction path downhill from the transition state, providing a detailed picture of the structural changes that occur as the reaction progresses.
Analysis of Energy Profiles and Activation Barriers
A key outcome of DFT studies is the generation of energy profiles for the proposed reaction pathways. These profiles depict the relative energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction kinetics and thermodynamics. The activation barrier, which is the energy difference between the reactants and the highest-energy transition state, is a critical parameter that determines the rate of the reaction.
In the context of the reaction of hydrazines with α,β-unsaturated carbonyl compounds, theoretical calculations have shown that the relative energies of the transition states for the 1,2-addition versus the 1,4-addition can be influenced by factors such as the substituents on both the hydrazine and the enone, as well as the reaction conditions (e.g., presence of a catalyst). researchgate.net
For the formation of this compound via the 1,2-addition pathway, the energy profile would typically show an initial activation barrier for the nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate. This is often the rate-determining step for the formation of the initial adduct. Subsequent steps, such as proton transfers and water elimination, may have lower activation barriers.
The subsequent transformation of the hydrazone, for instance, into a pyrazoline, involves its own set of activation barriers. The cyclization step, which is an intramolecular nucleophilic attack, will have a characteristic transition state and associated activation energy. DFT studies on similar systems have quantified these barriers, allowing for a comparison of the rates of different potential transformations of the initially formed hydrazone. researchgate.net
The following table provides a hypothetical representation of the type of data that can be obtained from DFT calculations for the competing pathways in the reaction of a generic hydrazine with an α,β-unsaturated ketone. The values are illustrative and would be specific to the exact reactants and computational methods used.
| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) | Relative Energy of Product/Intermediate (kcal/mol) |
|---|---|---|---|
| Initial Nucleophilic Attack | 1,2-Addition (to form tetrahedral intermediate) | 15.2 | -5.7 |
| 1,4-Addition (to form enolate intermediate) | 18.5 | -3.1 | |
| Hydrazone Formation | Dehydration of tetrahedral intermediate | 10.8 | -12.4 (relative to reactants) |
| Pyrazoline Formation | Intramolecular cyclization of 1,4-adduct | 12.3 | -20.5 (relative to reactants) |
This table is illustrative and provides a conceptual framework for the types of energetic data derived from DFT studies on the reactions of hydrazines with α,β-unsaturated carbonyl compounds.
These computational findings are crucial for understanding the selectivity observed in such reactions. For example, if the activation barrier for the 1,2-addition is significantly lower than that for the 1,4-addition, the formation of the hydrazone will be kinetically favored. Conversely, if the pyrazoline product is thermodynamically much more stable and the barriers are comparable, a mixture of products might be expected, with the product distribution being sensitive to the reaction time and temperature.
Advanced Spectroscopic and Crystallographic Characterization of Cyclohex 2 En 1 Ylidene Hydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of (Cyclohex-2-en-1-ylidene)hydrazine and its analogues in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, a comprehensive understanding of proton and carbon environments, connectivity, and spatial arrangements can be achieved.
The ¹H NMR spectrum of this compound and its derivatives provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment, with deshielded protons appearing at higher chemical shifts (downfield) and shielded protons at lower chemical shifts (upfield).
In the parent compound, this compound, the olefinic protons of the cyclohexene (B86901) ring typically appear as distinct multiplets in the downfield region. For the related 2-cyclohexen-1-one (B156087), the β-proton (at C-3) is observed at a higher chemical shift (around 7.0 ppm) compared to the α-proton (at C-2, around 6.0 ppm). chemicalbook.comresearchgate.net This is attributed to the resonance effect, where a positive charge is delocalized onto the β-carbon, leading to greater deshielding of the attached proton. researchgate.net The allylic and aliphatic protons of the cyclohexene ring resonate at higher fields, typically between 2.0 and 2.5 ppm. chemicalbook.com
The protons of the hydrazine (B178648) moiety also give rise to characteristic signals. The N-H protons, when present, often appear as broad singlets, and their chemical shift can be influenced by solvent and concentration. In some hydrazone derivatives, the azomethine proton (-CH=N-) signal is a key diagnostic peak, often observed as a singlet in the range of 8.59–9.08 ppm, confirming the condensation reaction. nih.gov Aromatic protons in substituted derivatives will show multiplets in the aromatic region (typically 6.60–8.40 ppm). nih.gov
The spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the proton framework. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is related to the dihedral angle between the coupled protons. For instance, in the cyclohexene ring, the coupling constants between the olefinic protons and the adjacent allylic protons can help to define the ring's conformation. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton Type | Chemical Shift (ppm) Range | Multiplicity |
| Olefinic β-H | ~7.0 | Doublet of doublets |
| Olefinic α-H | ~6.0 | Doublet of doublets |
| Allylic CH₂ | 2.3 - 2.5 | Multiplet |
| Aliphatic CH₂ | ~2.0 | Multiplet |
| Azomethine CH | 8.5 - 9.1 | Singlet |
| NH | Variable | Broad singlet |
| Aromatic H | 6.6 - 8.4 | Multiplet |
Note: The exact chemical shifts and multiplicities can vary depending on the specific substitution pattern and the solvent used.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a direct insight into the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with the chemical shift being highly sensitive to the carbon's hybridization and electronic environment.
For the parent cyclohexene ring system, the carbonyl carbon (C=O) in the precursor 2-cyclohexen-1-one is highly deshielded and appears at a very low field. chemicalbook.com Upon formation of the hydrazone, this signal is replaced by the C=N carbon signal, which also appears in the downfield region, typically in the range of 146-163 ppm. nih.gov The olefinic carbons of the cyclohexene ring resonate in the range of approximately 125-155 ppm, with the β-carbon generally appearing at a lower field than the α-carbon. nih.govdocbrown.info The aliphatic carbons of the cyclohexene ring are found in the upfield region of the spectrum. chemicalbook.comdocbrown.info
Substituents on the hydrazine nitrogen or the cyclohexene ring will introduce additional signals and cause shifts in the existing carbon resonances, providing further structural confirmation. For example, the carbons of a phenyl group attached to the hydrazine will appear in the aromatic region (around 112-145 ppm). rsc.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Type | Chemical Shift (ppm) Range |
| C=N (Azomethine) | 146 - 163 |
| C=C (Olefinic) | 125 - 155 |
| Aromatic C | 112 - 145 |
| Aliphatic CH₂ | 20 - 40 |
Note: The specific chemical shifts are dependent on the molecular structure and the solvent.
Beyond establishing connectivity, NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational preferences of this compound derivatives in solution. nih.gov This is achieved through the detailed analysis of coupling constants and the Nuclear Overhauser Effect (NOE).
The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. By analyzing the ³JHH values within the cyclohexene ring, it is possible to deduce the preferred conformation of the ring, such as a half-chair or a boat conformation. researchgate.net For example, the coupling constants between the olefinic and allylic protons can provide information about their relative spatial orientation.
The combination of coupling constant analysis and NOE data allows for the construction of a detailed three-dimensional model of the molecule in solution, providing insights into its dynamic behavior and preferred conformations. nih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information to NMR by probing the vibrational and electronic properties of this compound and its derivatives.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound and its derivatives, the IR spectrum displays several key absorption bands that are diagnostic of its structure.
A prominent and characteristic band in the IR spectra of hydrazones is the C=N stretching vibration, which typically appears in the region of 1590-1630 cm⁻¹. nih.govresearchgate.net The presence of this band confirms the formation of the hydrazone linkage. The N-H stretching vibration of the hydrazine moiety gives rise to a band in the region of 3193–3538 cm⁻¹. nih.gov The C=C stretching vibration of the cyclohexene ring is also observed, usually around 1616 cm⁻¹. kcvs.ca The C-H stretching vibrations of the alkene and alkane parts of the molecule appear above and below 3000 cm⁻¹, respectively. kcvs.ca
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H | Stretch | 3193 - 3538 |
| C-H (alkene) | Stretch | ~3033 |
| C-H (alkane) | Stretch | 2840 - 3000 |
| C=N (imine) | Stretch | 1590 - 1630 |
| C=C (alkene) | Stretch | ~1616 |
Note: The exact frequencies can be influenced by the molecular environment and intermolecular interactions.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* transitions.
The conjugated system formed by the C=C double bond and the C=N double bond in this compound gives rise to intense π→π* transitions, typically observed in the UV region. The exact position of the absorption maximum (λmax) is dependent on the extent of conjugation and the presence of substituents. mdpi.comrsc.org The lone pair of electrons on the nitrogen atoms can participate in n→π* transitions, which are generally weaker and appear at longer wavelengths compared to the π→π* transitions. mdpi.comrsc.org
In some hydrazone derivatives, charge transfer transitions can also be observed. mdpi.comrsc.org These transitions involve the movement of electron density from an electron-donating part of the molecule to an electron-accepting part upon absorption of light. The study of the UV-Vis spectra in different solvents can provide insights into the nature of these electronic transitions and the polarity of the excited state. ebi.ac.uk
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol , electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 110.
The fragmentation of this compound is anticipated to follow pathways characteristic of both the cyclohexene and hydrazine moieties. The initial ionization would produce the molecular ion [C₆H₁₀N₂]⁺•. Subsequent fragmentation could involve the loss of a hydrogen atom to yield an [M-1]⁺ ion, or the cleavage of the N-N bond. A significant fragmentation pathway for cyclohexene itself is a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da) to produce a fragment at m/z 54. docbrown.info It is plausible that the hydrazone derivative would undergo a similar fragmentation of the cyclohexene ring.
In the case of derivatives such as Cyclohexanone (B45756) phenylhydrazone (C₁₂H₁₆N₂), the mass spectrum provides further insights. The molecular ion peak is observed at m/z 188, corresponding to its molecular weight. nih.gov The fragmentation pattern of such derivatives is influenced by the stability of the aromatic ring and the hydrazone linkage.
Table 1: Predicted and Observed Mass Spectrometry Data for this compound and a Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Observed Molecular Ion (M⁺) | Key Fragmentation Notes |
| This compound | C₆H₁₀N₂ | 110.16 | 110 (Predicted) | Expected loss of H•, N₂, and fragmentation of the cyclohexene ring. |
| Cyclohexanone phenylhydrazone | C₁₂H₁₆N₂ | 188.27 | 188 (Observed) | Fragmentation influenced by the stable phenyl group. nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and conformational details.
Single Crystal X-ray Diffraction Analysis of Geometric Parameters
In this derivative, the molecule adopts a Z configuration with respect to the C=N bond. The crystal system is monoclinic with the space group P12(1)/c1. researchgate.net The bond lengths and angles within the cyclohexene ring are consistent with the presence of a double bond, and the geometry around the C=N-N linkage is nearly planar, reflecting the sp² hybridization of the carbon and nitrogen atoms.
Table 2: Selected Crystallographic Data for a this compound Derivative
| Parameter | (Z)-1-(2,4-dinitrophenyl)-2-(3-methyl-2-nitrocyclohex-2-enylidene)hydrazine |
| Molecular Formula | C₁₃H₁₃N₅O₆ |
| Crystal System | Monoclinic |
| Space Group | P12(1)/c1 |
| a (Å) | 14.501(2) |
| b (Å) | 6.362(1) |
| c (Å) | 17.166(2) |
| β (°) | 110.913(9) |
| Volume (ų) | 1479.3 |
| Z | 4 |
| R-factor | 0.034 |
| Source: researchgate.net |
Conformational Preferences in the Solid State
The conformation of the six-membered ring is a critical aspect of the structure of these compounds. In derivatives of cyclohexanone hydrazone, where the ring is saturated, X-ray crystallography has shown that the cyclohexane (B81311) ring typically adopts a chair conformation. nih.gov Studies on 4-substituted cyclohexanone hydrazones have revealed that the substituent at the 4-position can occupy either an axial or equatorial position, and this preference is influenced by electronic effects. nih.govnih.gov For a neutral hydrazone with a pendant benzyloxy group, the axial configuration was found to be preferred in the solid state. nih.govnih.gov
For derivatives containing the cyclohex-2-en-1-ylidene moiety, the ring is constrained by the C=C double bond, leading to a half-chair or sofa conformation. The specific conformation will be influenced by the substituents on both the ring and the hydrazine nitrogen.
Complementary Analytical Techniques
To provide a comprehensive characterization, other analytical methods are employed to verify the elemental composition and assess the thermal stability of these compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For novel hydrazone derivatives, the experimentally determined percentages of C, H, and N are compared with the calculated values to verify the purity and identity of the synthesized compound. For example, the elemental analysis of newly synthesized hydrazones is a standard characterization step reported in the literature. nih.gov For (Z)-1-(2,4-dinitrophenyl)-2-(3-methyl-2-nitrocyclohex-2-enylidene)hydrazine, the elemental composition would be calculated based on its molecular formula, C₁₃H₁₃N₅O₆.
Table 3: Calculated Elemental Composition for a this compound Derivative
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |
| (Z)-1-(2,4-dinitrophenyl)-2-(3-methyl-2-nitrocyclohex-2-enylidene)hydrazine | C₁₃H₁₃N₅O₆ | 46.29 | 3.88 | 20.76 | 28.46 |
Thermal Analysis for Stability Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions like melting and exothermic decomposition.
The thermal stability of hydrazones can vary significantly depending on their structure. Some hydrazones are known to be thermally stable. rsc.org The Wolff-Kishner reduction, for example, involves the formation of a hydrazone intermediate which is then heated with a strong base to high temperatures, indicating the stability of the hydrazone under these conditions. libretexts.org TGA and DSC analyses of hydrazide-hydrazones show that they can undergo multi-step decomposition processes. nih.gov For this compound and its derivatives, TGA would reveal the onset temperature of decomposition, which is a key measure of its thermal stability. DSC would indicate the melting point and the enthalpy of any decomposition processes.
Computational Chemistry and Theoretical Studies of Cyclohexenone Hydrazones
Quantum Chemical Approaches for Geometric and Electronic Structure
Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These approaches offer a detailed picture of the conformational landscape and the nature of chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) has become a primary tool for the geometry optimization and conformational analysis of hydrazone derivatives. By employing functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), the equilibrium geometry of molecules like (Cyclohex-2-en-1-ylidene)hydrazine can be accurately predicted. nih.govnih.gov These calculations are crucial for determining key structural parameters. For instance, in related cyclohexanone (B45756) derivatives, DFT studies have elucidated how the cyclohexanone ring adopts a half-chair conformation upon the introduction of a benzylidene substituent. researchgate.net
The conformational analysis of hydrazones is particularly important due to the potential for different stereoisomers, such as syn and anti conformers, arising from rotation around the N-N and C-N bonds. Theoretical studies on N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angles, leading to a shift from an antiperiplanar to a synperiplanar conformation. acs.org For this compound, with its α,β-unsaturated system, DFT calculations can predict the most stable conformer by comparing the energies of different possible arrangements, taking into account the steric and electronic effects of the cyclohexene (B86901) ring. uwa.edu.au
Below is a table showcasing typical geometric parameters that can be obtained for this compound using DFT calculations, based on findings for structurally similar compounds.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N | ~1.28 - 1.30 Å |
| N-N | ~1.35 - 1.38 Å | |
| C=C | ~1.34 - 1.36 Å | |
| Bond Angle | C-N-N | ~118° - 122° |
| C=N-N | ~116° - 120° | |
| Dihedral Angle | C=C-C=N | ~175° - 180° (for planarity) |
Note: These values are illustrative and based on data for related hydrazone compounds. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For α,β-unsaturated hydrazones, the HOMO is typically localized on the hydrazone moiety and the π-system, indicating its electron-donating capability. The LUMO, conversely, is often distributed over the conjugated system, including the C=N and C=C bonds, highlighting its electron-accepting character. nih.gov In the case of this compound, the extended conjugation between the cyclohexene ring and the hydrazone group is expected to influence the HOMO and LUMO energy levels.
The following table presents representative HOMO, LUMO, and energy gap values for hydrazone derivatives, illustrating the typical range for these compounds.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aromatic Hydrazone | -5.5 to -6.5 | -1.5 to -2.5 | 3.5 to 4.5 |
| Conjugated Hydrazone | -5.0 to -6.0 | -1.0 to -2.0 | 3.0 to 4.0 |
Note: These values are generalized from literature on various hydrazones. Specific values for this compound would depend on the computational method and basis set used.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond the simple Lewis structure. youtube.com It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. youtube.com By analyzing the interactions between donor (filled) and acceptor (unfilled) orbitals, NBO calculations can quantify the stabilization energy associated with electron delocalization. nih.govmdpi.com
The table below provides examples of stabilization energies from NBO analysis for interactions in similar hydrazone systems.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) of hydrazone | π(C=C) of vinyl group | 15 - 25 |
| LP(N) of hydrazone | π(C=N) | 20 - 30 |
| π(C=C) | π*(C=N) | 10 - 20 |
Note: These are representative values from studies on conjugated hydrazones. The actual energies for this compound would be specific to its calculated electronic structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atoms of the hydrazone group, due to their lone pairs of electrons. This area would be the most likely site for electrophilic attack. Conversely, the hydrogen atoms of the amine group and those attached to the cyclohexene ring would likely exhibit positive potential (blue), making them susceptible to nucleophilic interactions. mdpi.com MEP analysis can thus provide a clear picture of the reactive sites of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
TD-DFT is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
Prediction of Electronic Absorption Spectra
By employing TD-DFT calculations, often with the same functional and basis set used for geometry optimization, it is possible to simulate the UV-Vis absorption spectrum of a compound like this compound. semanticscholar.org These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which can be correlated with the experimentally observed absorption maxima (λmax). researchgate.net
For conjugated systems like α,β-unsaturated hydrazones, the main absorption bands in the UV-Vis spectrum typically arise from π → π* transitions. researchgate.net The extended conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption maximum compared to non-conjugated analogues. youtube.com TD-DFT can accurately predict these shifts and help in the assignment of the observed spectral bands to specific electronic transitions, such as the HOMO to LUMO transition. semanticscholar.org
The following table shows a comparison of experimental and TD-DFT calculated absorption maxima for related hydrazone compounds.
| Compound | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Main Transition |
| Benzaldehyde phenylhydrazone | ~340 | ~335 | π → π |
| Cinnamaldehyde N-acylhydrazone | ~310 | ~305 | π → π |
Note: These values are for illustrative purposes and are based on literature for similar compounds. The specific λmax for this compound would need to be determined experimentally and computationally.
Simulation of Vibrational Spectra
The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is a crucial application of computational chemistry in the study of cyclohexenone hydrazones. These simulations provide a theoretical counterpart to experimental spectroscopic data, aiding in the assignment of vibrational modes to specific molecular motions. conicet.gov.ar DFT calculations are commonly employed for this purpose, often yielding good agreement between theoretical and experimental results. nih.gov
The process typically involves optimizing the molecular geometry to find a stable conformation and then calculating the harmonic vibrational frequencies at that minimum energy structure. conicet.gov.ar For instance, in a study on a new hydrazone derived from ethyl α-cyano-5-formyl-2-pyrroleacrylate, DFT calculations at the B3LYP/6-311G(d) level were used to compute the vibrational frequencies. The calculated C=N stretching vibration at 1554 cm⁻¹ correlated well with the experimental band at 1521 cm⁻¹ in the FT-IR spectrum, confirming the presence of the hydrazone linkage. tandfonline.com Similarly, the computed C=O stretching vibration at 1720 cm⁻¹ matched the experimental band at 1710 cm⁻¹. tandfonline.com
However, obtaining accurate simulations can be challenging, especially for complex molecules or those in solution. Anharmonic effects, which are often neglected in standard harmonic calculations, can be significant. Advanced techniques, such as the hybrid GVPT2 anharmonic approach, have been developed to provide a more accurate description of vibrational modes without resorting to empirical scaling factors, which is particularly useful for large or functionalized molecules. rsc.org The choice of the functional and basis set, as well as the modeling of the solvent environment, can also significantly impact the accuracy of the simulated spectra. nih.gov For example, while the PBE functional may be sufficient for modeling IR spectra, it can fail in the simulation of Raman scattering for some molecules in aqueous solution. nih.gov
Conformational Landscape Analysis
The flexible nature of the cyclohexene ring and the rotational freedom around the N-N and C-N bonds in this compound result in a complex conformational landscape. Computational methods are essential for exploring these different conformations and determining their relative stabilities.
The cyclohexene ring typically adopts a half-chair conformation, but other forms like the boat conformation are also possible. google.com Computational studies on cyclic ketones and their derivatives have shown that multiple conformations can exist with small energy differences between them. nih.gov For hydrazones, different isomers, such as E and Z configurations around the C=N double bond, and syn and anti rotamers around the C-N single bond, add to the conformational complexity. conicet.gov.ar
Quantum chemical calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can be used to determine the geometries and relative energies of these various conformers. conicet.gov.ar For example, in a study of an acyl-substituted hydrazone, the E configurational isomer was found to be 4.4 kcal/mol more stable than the Z form. Within the E form, two rotamers, syn and anti, were identified as minima on the potential energy surface. The syn conformer was found to be the most stable, being 3.8 kcal/mol lower in energy than the anti form. conicet.gov.ar This theoretical finding was consistent with the experimental molecular structure determined by X-ray crystallography. conicet.gov.ar Such studies highlight the ability of computational methods to predict the most likely conformation of a molecule in the gas phase.
Electrostatic interactions, both within the molecule (intramolecular) and with the surrounding environment (intermolecular), play a significant role in determining the preferred conformation of cyclohexenone hydrazones. jeeadv.ac.in Intramolecular hydrogen bonds are a particularly important type of electrostatic interaction that can stabilize certain conformations. conicet.gov.artandfonline.com
In the aforementioned study of an acyl-substituted hydrazone, the greater stability of the E isomer was attributed to the formation of a pseudo-six-membered ring stabilized by a C=O···H–N intramolecular hydrogen bond. conicet.gov.ar The presence and strength of such interactions can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. conicet.gov.ar
The surrounding solvent also exerts a significant electrostatic influence. The dielectric constant of the solvent can affect the relative energies of different conformers. tandfonline.com Polar solvents may stabilize more polar conformers, potentially altering the conformational equilibrium compared to the gas phase or nonpolar solvents. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are therefore crucial for accurately predicting conformational preferences in solution. tandfonline.com
Reactivity and Stability Predictions from Electronic Parameters
Theoretical calculations can provide valuable insights into the chemical reactivity and stability of cyclohexenone hydrazones through the analysis of various electronic parameters derived from the molecular orbitals.
Global reactivity descriptors are powerful tools for quantifying the reactivity of molecules. nih.govnih.gov These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, describing its biological efficiency and reactivity. orientjchem.org
These parameters are often calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. nih.gov By comparing these values across a series of compounds, it is possible to predict their relative reactivity and stability.
Below is an illustrative table of calculated global chemical reactivity descriptors for a set of hypothetical hydrazone derivatives, demonstrating the type of data generated in such studies.
| Parameter | Hydrazone A | Hydrazone B | Hydrazone C |
| Total Energy (ETot) | -850.12 a.u. | -925.45 a.u. | -890.78 a.u. |
| Energy Gap (ΔEGAP) | 4.5 eV | 4.2 eV | 4.8 eV |
| Dipole Moment (µ) | 2.5 D | 3.1 D | 2.8 D |
| Chemical Hardness (η) | 2.25 eV | 2.1 eV | 2.4 eV |
| Electrophilicity (ω) | 1.5 eV | 1.8 eV | 1.3 eV |
| This table is for illustrative purposes and does not represent actual data for this compound. |
The solvent environment can have a profound impact on the reactivity and stability of molecules. nih.gov Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining results that are relevant to real-world chemical systems. acs.org
One common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. tandfonline.com These models can account for the bulk electrostatic effects of the solvent on the solute. For example, studies have shown that electrical parameters like the dipole moment and hyperpolarizability of hydrazones are dependent on the dielectric constant of the solvent used in the PCM calculation. tandfonline.com
Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solute-solvent interactions like hydrogen bonding are important. nih.gov For instance, a combined experimental and computational study on hydrazone synthesis demonstrated that water can have a catalytic effect by assisting in the rate-limiting step, a finding that was supported by calculations including solvent molecules. nih.gov The choice between implicit and explicit solvent models depends on the specific system and the properties being investigated, balancing computational cost with the desired level of accuracy.
An in-depth examination of the chemical reactivity and derivatization pathways of this compound reveals its versatility as a scaffold in coordination chemistry and synthetic organic chemistry. This article explores the formation of metal complexes where it acts as a ligand and delves into the transformations of its hydrazone moiety, including alkylation, cyclization, and reduction reactions.
Applications in Organic Synthesis and Materials Science
(Cyclohex-2-en-1-ylidene)hydrazine as a Key Synthon in Complex Molecule Synthesis
In the field of organic synthesis, this compound and its derivatives are valuable synthons, which are molecular fragments utilized for the assembly of more elaborate chemical structures. Their reactivity is particularly instrumental in creating intricate polycyclic and heterocyclic frameworks that are central to medicinal chemistry and materials science.
Hydrazones derived from cyclic ketones, such as cyclohexanone (B45756), are pivotal intermediates in the synthesis of complex polycyclic and spiroannulated structures. rsc.orgmdpi.comsciforum.net A notable strategy involves a visible-light photoredox-catalyzed cascade annulation of 2-ethynylaldehyde hydrazones, which leads to the formation of various cyclohexylidenehydrazine-fused polycyclic compounds. rsc.org This method is valued for its mild reaction conditions and scalability. rsc.org
Hydrazone-based cascade reactions are also employed to produce a variety of bridged and fused polycyclic products. nih.gov In some instances, a key mechanistic intermediate, a ring-fused cyclopropene, has been successfully isolated and characterized, providing insight into the reaction pathway. nih.gov Furthermore, unsubstituted hydrazones based on various strained polycyclic hydrocarbons have been synthesized for the first time, highlighting their potential as promising building blocks in organic chemistry. mdpi.comsciforum.net The synthesis of spiro-heterocyclic steroids, for example, can proceed through the formation of N-tosylhydrazones from the steroid's ketone group, which then undergo further transformations. nih.gov
Hydrazine (B178648) and its derivatives are extensively used for the synthesis of a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. clockss.orgmdpi.com The reaction of hydrazines with β-diketones or β-ketoesters is a classic and general route to obtaining pyrazoles. clockss.org Similarly, reactions with 3-oxonitriles can yield aminopyrazoles. clockss.org
More complex heterocyclic systems can also be accessed. For instance, N'-(2-alkynylbenzylidene)hydrazides serve as powerful synthons for constructing N-heterocycles through silver- or electrophile-promoted intramolecular cyclization. nih.gov The resulting isoquinolinium-2-yl amides can undergo subsequent cycloaddition or nucleophilic addition reactions to produce diverse H-pyrazolo[5,1-a]isoquinolines and other complex nitrogen-containing heterocycles. nih.gov The development of transition metal-catalyzed, hydrazine-directed C-H bond activation and annulation reactions has further expanded the toolkit for synthesizing these important compounds. researchgate.net
Integration into Dynamic Covalent Chemistry (DCC) Systems
Dynamic Covalent Chemistry (DCC) utilizes reversible reactions to create complex, self-assembling molecular systems. The formation of the hydrazone bond (C=N) is a key reaction in DCC because its reversibility can often be controlled by mild stimuli, such as changes in pH. nih.govresearchgate.net Acylhydrazone formation, in particular, is an effective reaction for creating biological dynamic combinatorial libraries, which can identify the best-fitting ligand for a protein target. nih.gov The equilibration of these libraries can be accelerated at physiological pH in the presence of a nucleophilic catalyst like aniline (B41778). nih.gov
The principles of DCC have been applied to the creation of advanced materials, such as covalent organic frameworks (COFs). Hydrazone-linked COFs can be processed into gels and aerogels with hierarchical porosity and controllable hydrophilicity. rsc.orgnih.gov These materials have potential applications as adsorbents and in photocatalysis for reactions like the synthesis of benzothiazole (B30560) derivatives. rsc.orgnih.gov
Role in Analytical Chemistry Methodologies
The unique electronic and binding properties of the hydrazone moiety have been leveraged in the development of sophisticated analytical tools, including chemosensors for the detection of various ions.
Hydrazone-based compounds are effective chemosensors for a range of metal ions and anions due to the presence of both hydrogen bond donor (N-H) and acceptor (C=N) sites, as well as their ability to coordinate with metal centers. nih.govrsc.orgias.ac.inhacettepe.edu.trnih.govresearchgate.net These sensors can signal the presence of an analyte through a change in color (colorimetric) or fluorescence. researchgate.net
For example, hydrazone-based chemosensors have been designed for the selective detection of biologically and environmentally important ions. Specific sensors have demonstrated high sensitivity and selectivity for cations such as Fe³⁺, Cu²⁺, Zn²⁺, and Cd²⁺, and for anions like fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (CH₃COO⁻). nih.govrsc.orgias.ac.innih.govscispace.commdpi.com The sensing mechanism often involves the deprotonation of the acidic N-H proton by basic anions, leading to a significant color change. ias.ac.inhacettepe.edu.trmdpi.com The interaction with metal ions typically occurs through coordination, which can lead to either fluorescence quenching or enhancement. nih.govrsc.orgnih.gov
Table 1: Examples of Hydrazone-Based Chemosensors and their Target Analytes
| Sensor Type | Target Analyte(s) | Detection Method | Remarks | Source(s) |
| Hydrazide-hydrazone | Fe³⁺ | Fluorescence Turn-on | Ratiometric detection | nih.govnih.gov |
| Hydrazide-hydrazone | Cu²⁺ | Colorimetric | Naked-eye detection | nih.govnih.govresearchgate.net |
| Multi-binding site hydrazone | Zn²⁺, Cd²⁺ | Aggregation-Induced Emission | Can differentiate between Zn²⁺ and Cd²⁺ | rsc.org |
| Phosphine-substituted hydrazone | F⁻, CH₃COO⁻, H₂PO₄⁻ | Colorimetric | Sensing via hydrogen bonding | ias.ac.inscispace.com |
| Dinitrophenyl hydrazone | CN⁻, F⁻ | Colorimetric | Detection based on anion basicity causing deprotonation | mdpi.com |
The sensitivity of the hydrazone linkage to pH has been exploited to create molecular switches and pH sensors. nih.govacs.orgnih.gov These sensors can undergo a structural change, such as E/Z isomerization around the C=N bond, in response to a change in pH. acs.orgnih.gov This isomerization alters the electronic properties of the molecule, resulting in a detectable change in its absorption or fluorescence spectrum. nih.gov
Researchers have successfully designed fluorinated hydrazone-based switches that can be used to monitor pH changes in the physiologically relevant range of 5.5 to 7 via ¹⁹F NMR. acs.org By modifying the electronic properties of the aromatic rings attached to the hydrazone, the pKa of the switch can be precisely tuned for various applications. acs.orgnih.gov This capability is valuable for developing advanced diagnostic tools, such as contrast agents for magnetic resonance imaging (MRI) that can map pH gradients in biological tissues. acs.orgnih.gov
Development of Optoelectronic Materials
Application in Light-Emitting Diodes (e.g., Dye-Sensitized Solar Cells - DSSC)
Hydrazone derivatives have emerged as a significant class of materials in the field of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Their utility stems from their excellent charge-transporting properties and their tunable luminescence. researchgate.net
In the realm of OLEDs, certain hydrazone-derived compounds have been investigated as constituents of the emitting layer. researchgate.net For instance, a di-hydrazone derived from the antituberculosis drug isoniazid (B1672263) has demonstrated potential as an emitting layer constituent for OLED fabrication. researchgate.net Structurally simple hydrazones have also been developed that exhibit excitation wavelength-dependent dual fluorescence, allowing for the emission of various colors, including white light, from a single compound. rsc.orgrsc.org This property is particularly advantageous as it simplifies the fabrication of multicolor and white-light emitting devices. rsc.org
Hydrazone-based dyes have also shown considerable promise as sensitizers in DSSCs. A series of N,N-diphenyl-hydrazone dyes have been synthesized and utilized as efficient sensitizers, achieving a maximum conversion efficiency of up to 5.83%. researchgate.net Furthermore, metal-free hydrazone-based dyes have been developed from inexpensive starting materials, yielding solid-state device conversion efficiencies between 3.8% and 4.5%. researchgate.net The performance of these dyes is often attributed to their favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate efficient electron injection into the semiconductor's conduction band. researchgate.netsumdu.edu.ua The following table summarizes the performance of selected hydrazone-based dyes in DSSCs.
| Dye Type | Maximum Conversion Efficiency (%) | Fill Factor (%) | Reference |
| N,N-diphenyl-hydrazone dye | 5.83 | Not Specified | researchgate.net |
| Metal-free hydrazone based dyes | 3.8 - 4.5 | 64 - 72 | researchgate.net |
This table presents a selection of reported efficiencies for hydrazone-based dyes in Dye-Sensitized Solar Cells.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optical switching, data processing, and other advanced photonic technologies. dergipark.org.tr Hydrazone derivatives have been extensively studied for their NLO properties, which arise from their molecular structure featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system. researchgate.net This arrangement facilitates intramolecular charge transfer, a key requirement for a significant NLO response.
The NLO properties of hydrazones can be fine-tuned by modifying their molecular structure. For example, the introduction of strong electron-donating and electron-accepting groups can enhance the second and third-order NLO response. researchgate.net Studies on various hydrazone derivatives have demonstrated their potential as efficient NLO materials. For instance, some hydrazone compounds have been shown to exhibit third-order NLO susceptibility (χ(3)) values comparable to or even exceeding those of other well-known organic NLO materials. researchgate.net
The table below presents the NLO properties of selected hydrazone derivatives, highlighting their third-order nonlinear refractive index (n2), nonlinear absorption coefficient (β), and third-order susceptibility (χ(3)).
| Compound | n2 (x 10⁻¹⁰ cm²/W) | β (x 10⁻⁵ cm/W) | χ(3) (x 10⁻⁶ esu) | Reference |
| Hydrazone Derivative 1 | 3.926 | 1.842 | 1.311 | researchgate.net |
| Hydrazone Derivative 2 | Not Specified | Not Specified | Not Specified | |
| Hydrazone Derivative 3 | Not Specified | Not Specified | Not Specified |
This table showcases the third-order non-linear optical parameters for a representative hydrazone derivative. Further research is ongoing to characterize a wider range of these compounds. researchgate.net
Research has shown that the NLO response of hydrazones can be influenced by factors such as the nature of the solvent and the presence of metal nanoparticles. acs.org The ease of synthesis and the ability to tailor their molecular structure make hydrazones a promising class of materials for the development of future NLO devices. dergipark.org.trresearchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
